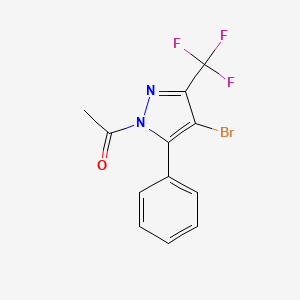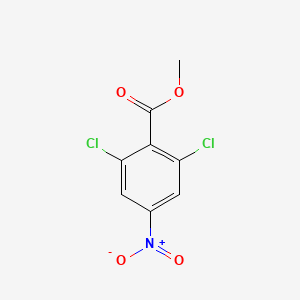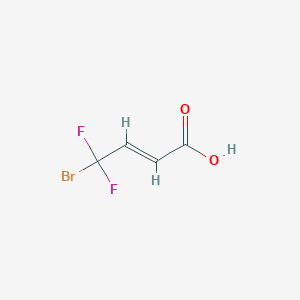
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene
概要
説明
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene is a synthetic fluorocarbon compound with the molecular formula C7H2BrF11O and a molecular weight of 390.98 g/mol
準備方法
The synthesis of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves multiple steps. One common method includes the reaction of a suitable precursor with bromine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
科学的研究の応用
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty polymers and coatings that require high chemical resistance and thermal stability.
作用機序
The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .
類似化合物との比較
2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:
2-Bromo-3,4,5,6-tetrafluorobenzoic acid: This compound has a similar bromine and fluorine content but differs in its aromatic structure.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound also contains multiple fluorine atoms and a bromine atom but has a benzyl group instead of a butene structure.
The uniqueness of this compound lies in its combination of a bromine atom with multiple fluorine atoms and a heptafluoropropoxy group, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
2-bromo-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVNKMSJHZKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF11O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate](/img/structure/B3040722.png)









